



# Application Notes and Protocols for Investigating Canagliflozin's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Canagliflozin |           |
| Cat. No.:            | B606465       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the off-target effects of **canagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed below focus on key cellular pathways affected by **canagliflozin** independent of its primary SGLT2 inhibition, particularly its effects on mitochondrial function and AMP-activated protein kinase (AMPK) signaling.

## Introduction to Canagliflozin's Off-Target Effects

Canagliflozin has demonstrated cardiovascular benefits that may extend beyond its glucose-lowering effects.[1][2][3][4] A growing body of evidence suggests that these benefits are, in part, due to off-target effects on fundamental cellular processes. Unlike other SGLT2 inhibitors such as dapagliflozin and empagliflozin, canagliflozin has been shown to directly inhibit mitochondrial complex I of the electron transport chain.[5][6][7][8][9][10][11][12] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP ratio, a key activator of AMP-activated protein kinase (AMPK).[10][12][13][14] The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects, including the inhibition of anabolic pathways like lipogenesis and the modulation of various signaling pathways involved in inflammation, apoptosis, and cellular proliferation.[6][15] [16] Additionally, some studies have reported that canagliflozin can inhibit glutamate dehydrogenase (GDH) and affect the function of other cellular transporters like the Na+/H+ exchanger 3 (NHE3).[7][8][9][17]



These off-target effects have significant implications, with studies demonstrating **canagliflozin**'s ability to reduce the proliferation of cancer cells[5][6][10][15], modulate immune cell function[17][18][19][20], and exert protective effects on cardiac cells.[1][16] The following protocols are designed to enable researchers to investigate these off-target mechanisms in a controlled laboratory setting.

## Experimental Protocols Assessment of Mitochondrial Respiration

This protocol utilizes extracellular flux analysis to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in response to canagliflozin.

Objective: To determine the effect of **canagliflozin** on mitochondrial respiration.

#### Materials:

- Cell line of interest (e.g., prostate cancer cell line PC3, human embryonic kidney cell line HEK293, or cardiomyocyte cell line H9C2)
- Canagliflozin (and other SGLT2 inhibitors like dapagliflozin as controls)
- Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- Cell culture plates compatible with the extracellular flux analyzer

## Procedure:

- Cell Seeding: Seed the cells in a compatible microplate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentrations of **canagliflozin** or control compounds. Incubate for



the desired treatment period (e.g., 3 hours).[6]

- Assay Preparation: Prepare the mitochondrial stress test compounds in the assay medium.
   Load the sensor cartridge with these compounds.
- Extracellular Flux Analysis: Place the cell plate in the extracellular flux analyzer and initiate the mitochondrial stress test protocol. This involves sequential injections of:
  - Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
  - FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
  - Rotenone/Antimycin A: Inhibit complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
- Data Analysis: Normalize the OCR data to the cell number. Calculate the basal respiration,
   ATP-linked respiration, maximal respiration, and spare respiratory capacity.

#### Data Presentation:

| Treatment<br>Group       | Basal<br>Respiration<br>(pmol<br>O2/min/cell) | ATP-linked Respiration (pmol O2/min/cell) | Maximal Respiration (pmol O2/min/cell) | Spare<br>Respiratory<br>Capacity (%) |
|--------------------------|-----------------------------------------------|-------------------------------------------|----------------------------------------|--------------------------------------|
| Vehicle Control          | _                                             |                                           |                                        |                                      |
| Canagliflozin (10<br>μΜ) |                                               |                                           |                                        |                                      |
| Canagliflozin (30<br>μΜ) |                                               |                                           |                                        |                                      |
| Dapagliflozin (30<br>μΜ) |                                               |                                           |                                        |                                      |

## **Measurement of Cellular ATP Levels**







This protocol describes the use of a luciferase-based assay to quantify intracellular ATP levels following treatment with **canagliflozin**.

Objective: To assess the impact of **canagliflozin** on cellular ATP production.

## Materials:

- Cell line of interest
- Canagliflozin
- ATP assay kit (luciferase-based)
- Luminometer
- Opaque-walled multi-well plates

### Procedure:

- Cell Culture and Treatment: Seed cells in an opaque-walled multi-well plate and treat with canagliflozin or vehicle control for the desired duration.
- Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
- Luciferase Reaction: Add the luciferase reagent to the cell lysates. This enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
- Luminescence Measurement: Immediately measure the luminescence using a luminometer.
   The light intensity is directly proportional to the ATP concentration.
- Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

#### Data Presentation:



| Treatment Group       | Cellular ATP (nmol/mg protein) |
|-----------------------|--------------------------------|
| Vehicle Control       |                                |
| Canagliflozin (10 μM) | -                              |
| Canagliflozin (30 μM) | -                              |

## **Western Blot Analysis of AMPK Activation**

This protocol details the immunodetection of phosphorylated AMPK and its downstream target, acetyl-CoA carboxylase (ACC), to confirm the activation of the AMPK signaling pathway.

Objective: To determine if **canagliflozin** treatment leads to the activation of AMPK.

### Materials:

- · Cell line of interest
- Canagliflozin
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate



Imaging system

### Procedure:

- Cell Treatment and Lysis: Treat cells with canagliflozin for various time points (e.g., 30 minutes, 1 hour, 4 hours). Lyse the cells and collect the protein extracts.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate with the primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Wash the membrane again and apply the chemiluminescent substrate.
- Signal Detection: Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## Data Presentation:

| Treatment Group                | p-AMPKα (Thr172) / Total<br>AMPKα Ratio | p-ACC (Ser79) / Total ACC<br>Ratio |
|--------------------------------|-----------------------------------------|------------------------------------|
| Vehicle Control                |                                         |                                    |
| Canagliflozin (30 μM) - 30 min | _                                       |                                    |
| Canagliflozin (30 μM) - 1 hr   | _                                       |                                    |
| Canagliflozin (30 μM) - 4 hr   |                                         |                                    |



## **Visualizations**



Click to download full resolution via product page

Caption: Canagliflozin's off-target signaling pathway.





Click to download full resolution via product page

Caption: Workflow for investigating **canagliflozin**'s off-target effects.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of canagliflozin on left ventricular diastolic function in patients with type 2 diabetes -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of canagliflozin on cardiovascular risk factors in patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of canagliflozin on heart ... | Article | H1 Connect [archive.connect.h1.co]
- 5. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]







- 13. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of canagliflozin on human myocardial redox signalling: clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 17. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. search.library.ucsf.edu [search.library.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Canagliflozin's Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606465#experimental-design-for-investigating-canagliflozin-s-off-target-effects]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com